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Introduction to Colibactin

Colibactin is a genotoxic secondary metabolite produced by various strains of Escherichia coli,

particularly those belonging to the B2 phylogenetic group, as well as other Enterobacteriaceae.

[1][2] It is synthesized by a large 54-kb hybrid nonribosomal peptide synthetase-polyketide

synthase (NRPS-PKS) machinery encoded by the pks genomic island, also known as the clb

gene cluster.[2][3][4] This cluster contains 19 genes (clbA to clbS) responsible for the

biosynthesis, transport, and maturation of colibactin.[4][5] The mature toxin acts as a DNA

alkylating agent, inducing DNA double-strand breaks (DSBs) and interstrand crosslinks in host

eukaryotic cells.[1][3] This DNA damage triggers cellular senescence, cell cycle arrest, and

genomic instability, linking colibactin to the development and progression of colorectal cancer

(CRC).[1][2][3]
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The generation of colibactin knockout (Δclb) E. coli strains is a critical tool for elucidating its

biological functions and pathological roles. These strains serve as isogenic negative controls,

allowing researchers to definitively attribute observed phenotypes to the presence of colibactin.

Key applications include:

Cancer Research: Comparing wild-type pks+ strains with Δclb mutants in cell culture and

animal models to study the mechanisms of colibactin-induced carcinogenesis.[2]

Microbiome Studies: Investigating the ecological role of colibactin in shaping gut microbial

community structure and mediating microbe-microbe interactions.[6]

Drug Development: Screening for therapeutic agents that can inhibit colibactin production or

mitigate its genotoxic effects. A Δclb strain is essential for validating the specificity of

candidate inhibitors.

Probiotic Safety: Engineering safer probiotic strains, such as E. coli Nissle 1917, by deleting

the pks island to eliminate potential carcinogenic risks while retaining beneficial properties.[7]

This document provides detailed protocols for two robust and widely used methods for

generating colibactin knockouts in E. coli: Lambda Red Recombineering and CRISPR-Cas9

Gene Editing.

Experimental Protocols
Two primary methods are recommended for generating clb gene cluster knockouts. Lambda

Red recombineering is a classic, highly efficient method for targeted gene replacement in E.

coli. CRISPR-Cas9 offers a powerful alternative that can be adapted for scarless deletions and

multiplex editing.

Protocol 1: Gene Deletion via Lambda Red
Recombineering
This method utilizes the bacteriophage λ Red recombination system (proteins Gam, Exo, and

Beta) to replace a target gene with a selectable antibiotic resistance cassette.[8][9] The key is

to express the Red proteins, which facilitate recombination of a linear DNA fragment containing

the resistance cassette flanked by short homology arms (~50 bp) identical to the regions

upstream and downstream of the target gene.
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Workflow Diagram: Lambda Red Recombineering
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Caption: Workflow for generating a gene knockout using Lambda Red recombineering.

Methodology:

2.1.1 Target Gene Selection To abrogate colibactin production, deleting a key biosynthesis

gene is sufficient. The clbP gene, encoding a crucial peptidase for pre-colibactin maturation, or

clbA, an essential phosphopantetheinyl transferase, are excellent targets.[4][10][11] For

complete removal, the entire ~54 kb pks island can be targeted, though this is more complex.

2.1.2 Primer Design and Knockout Cassette Amplification

Design Primers: Design forward and reverse primers (~70 nt each).

Forward Primer: Consists of 50 nt of homology to the region immediately upstream of the

clb target gene's start codon, followed by 20 nt that bind to the template plasmid carrying

the resistance cassette (e.g., pKD4 or pKD3).

Reverse Primer: Consists of 50 nt of homology to the region immediately downstream of

the clb target gene's stop codon, followed by 20 nt that bind to the template plasmid.

PCR Amplification: Use the designed primers and a template plasmid (e.g., pKD4 for

kanamycin resistance or pKD3 for chloramphenicol resistance) to amplify the linear knockout
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cassette.

Purify PCR Product: Purify the PCR product using a standard PCR cleanup kit and elute in

sterile water. Digest the template plasmid DNA with DpnI to remove it.

2.1.3 Preparation of Electrocompetent Cells

Transform Helper Plasmid: Transform the target E. coli strain (e.g., E. coli Nissle 1917) with

the temperature-sensitive helper plasmid pKD46, which carries the λ Red genes under an

arabinose-inducible promoter. Select colonies on LB agar with ampicillin (100 µg/mL) at

30°C.

Induce Red System: Inoculate a single colony into 5 mL of LB broth with ampicillin and grow

overnight at 30°C. The next day, subculture 500 µL into 50 mL of fresh LB with ampicillin and

10 mM L-arabinose. Grow at 30°C with shaking to an OD600 of 0.4-0.6.

Prepare Cells: Chill the culture on ice for 20 minutes. Pellet the cells by centrifugation at 4°C.

Wash the cells three times with ice-cold sterile 10% glycerol.

Final Resuspension: Resuspend the final cell pellet in a small volume (~100 µL) of ice-cold

10% glycerol. These cells are now electrocompetent and ready for use.

2.1.4 Electroporation and Selection

Electroporation: Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified linear

knockout cassette. Transfer to a pre-chilled 1-mm electroporation cuvette. Electroporate

using settings such as 1.8 kV, 25 µF, 200 Ω.[12]

Recovery: Immediately add 1 mL of SOC medium to the cuvette and transfer the cell

suspension to a microfuge tube. Incubate at 37°C for 2-3 hours with gentle shaking to allow

for expression of the resistance gene.

Plating: Plate serial dilutions of the recovery culture onto LB agar plates containing the

appropriate antibiotic (e.g., kanamycin at 50 µg/mL or chloramphenicol at 25 µg/mL).

Incubate overnight at 37°C.

2.1.5 Verification and Plasmid Curing
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Colony PCR: Verify the correct insertion of the resistance cassette by colony PCR. Use a

combination of primers: one primer that binds upstream of the target gene's homology arm

("locus-F") and a second primer that binds within the resistance cassette ("kan-R" or "cat-

R"). A second PCR using a primer downstream of the target ("locus-R") and a primer within

the cassette can also be performed.

Sequencing: Sequence the PCR products to confirm the precise insertion site.

Curing pKD46: To remove the temperature-sensitive pKD46 plasmid, streak verified colonies

on LB agar without ampicillin and incubate at 37°C or 42°C overnight. Test resulting colonies

for ampicillin sensitivity.

(Optional) Curing Resistance Cassette: If a "scarless" deletion is desired, use the pCP20

plasmid, which expresses the FLP recombinase. The resistance cassettes from pKD3/pKD4

are flanked by FRT sites. Transformation with pCP20 and subsequent induction will excise

the cassette, leaving behind a single FRT "scar."

Protocol 2: Gene Deletion via CRISPR-Cas9
The CRISPR-Cas9 system provides an alternative method for genome editing. It uses a guide

RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a DSB.

[12] In E. coli, which lacks efficient non-homologous end joining, this DSB is lethal unless

repaired by homologous recombination with a supplied donor DNA template.[13] This method

can be combined with Lambda Red machinery to enhance recombination efficiency.[12][14]

Workflow Diagram: CRISPR-Cas9 Gene Editing
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Click to download full resolution via product page

Caption: Workflow for generating a gene knockout using the CRISPR-Cas9 system.

Methodology:

2.2.1 Design of gRNA and Donor DNA

gRNA Design: Select a 20-nt target sequence within the clb gene of interest (e.g., clbP). The

target must be immediately followed by a Protospacer Adjacent Motif (PAM), which is

typically 'NGG' for Streptococcus pyogenes Cas9. Use online tools to minimize off-target

effects.

Donor DNA Design: Synthesize or PCR-amplify a donor DNA fragment of 100-1000 bp.[12]

[15] This fragment should consist of two homology arms corresponding to the regions

immediately upstream and downstream of the intended deletion site, joined together directly

to create a seamless deletion.

2.2.2 Plasmid Construction

Select CRISPR Plasmid: Choose a suitable all-in-one CRISPR-Cas9 plasmid for E. coli (e.g.,

pCas9cr4 or derivatives). These plasmids typically contain the Cas9 gene, a tracrRNA

scaffold, and a cloning site for the gRNA.

Clone gRNA: Synthesize two complementary oligos encoding your 20-nt gRNA target

sequence. Anneal them and ligate the resulting duplex into the linearized CRISPR-Cas9

plasmid.

2.2.3 Transformation and Gene Editing

Preparation: Prepare electrocompetent E. coli cells. For higher efficiency, use a strain

already expressing the Lambda Red proteins (e.g., by transforming with pKD46 first).

Co-transformation: Co-transform the competent cells with the gRNA-Cas9 plasmid (e.g., 100

ng) and the linear donor DNA (e.g., 200-500 ng).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1669162/docs?utm_src=pdf-body-img#application-note-protocol-generation-of-colibactin-deficient-clb-e-coli-strains
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203979/
https://www.researchgate.net/post/Anybody_can_provide_me_with_a_CRISPR_protocol_for_gene_deletion_and_substitution_in_E_coli
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669162?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selection and Induction: Plate the cells on LB agar with the appropriate antibiotic for the

CRISPR plasmid. After colonies appear, restreak them and induce Cas9 expression

according to the plasmid's specific protocol (e.g., with anhydrotetracycline or IPTG). Only

cells that have successfully incorporated the donor DNA to repair the Cas9-induced DSB will

survive.

2.2.4 Verification

Screening: Perform colony PCR on surviving colonies using primers that flank the deleted

region. A successful knockout will yield a smaller PCR product compared to the wild-type

strain.

Sequencing: Sequence the PCR product from positive clones to confirm the precise,

scarless deletion of the target gene.

Plasmid Curing: Cure the CRISPR-Cas9 plasmid from the confirmed knockout strain, often

by passaging the cells in medium without antibiotic selection.[15]

Data Presentation
Table 1: Comparison of Knockout Methodologies

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/post/Anybody_can_provide_me_with_a_CRISPR_protocol_for_gene_deletion_and_substitution_in_E_coli
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669162?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Lambda Red
Recombineering

CRISPR-Cas9 Gene
Editing

Principle
Homologous recombination of

a linear DNA cassette

gRNA-guided Cas9 cleavage

followed by homologous repair

Efficiency
High, often >90% for single

deletions

Variable, but can be very high

(>90%) with optimization[16]

"Scar"
Leaves a ~85 bp FRT scar

after cassette removal
Can be completely scarless

Complexity
Relatively straightforward, well-

established protocol

Requires gRNA design and

plasmid cloning; can be more

complex

Multiplexing

Difficult; requires sequential

knockouts with different

markers

Amenable to multiplexing with

multiple gRNAs

Toxicity Low
Cas9 expression can be toxic if

off-target effects occur

Helper Plasmid
Requires pKD46 (temperature-

sensitive)

Often combined with Lambda

Red (pKD46) for efficiency[12]

Confirmation of Colibactin Knockout Phenotype
Genotypic confirmation must be followed by phenotypic assays to ensure the knockout strain is

functionally deficient in colibactin production.

Workflow Diagram: Knockout Confirmation
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Caption: Workflow for genotypic and phenotypic verification of a colibactin knockout.

Genotypic Verification Protocol
Genomic DNA Isolation: Extract genomic DNA from the wild-type parent strain and the

putative Δclb mutant.

PCR Analysis: Perform PCR using primers that flank the deleted gene/region.

Gel Electrophoresis: Run the PCR products on an agarose gel. The product from the Δclb

mutant should be significantly smaller than the wild-type product.

Sanger Sequencing: Purify and sequence the PCR product from the mutant to confirm the

deletion junction is correct.
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Phenotypic Verification: Megalocytosis and DNA
Damage Assays
Colibactin's genotoxic activity leads to a distinct phenotype in cultured epithelial cells,

characterized by cell cycle arrest and enlargement (megalocytosis), which can be used to

confirm the loss of function.[17][18][19]

Protocol:

Cell Culture: Seed HeLa or Caco-2 human epithelial cells in a 24-well plate and grow to

~70% confluency.[18]

Bacterial Preparation: Grow wild-type (pks+), putative Δclb mutant, and a non-pathogenic

control (pks-, e.g., E. coli K-12) strains overnight. Sub-culture them for 4 hours.[18]

Infection: Infect the HeLa/Caco-2 cells with the bacterial strains at a Multiplicity of Infection

(MOI) of 25-50.[17][18]

Co-culture: Co-culture the bacteria and mammalian cells for 4 hours, then wash the cells and

add fresh medium containing gentamicin to kill extracellular bacteria.

Incubation: Incubate the cells for an additional 48-72 hours.

Analysis:

Megalocytosis: Observe the cells under a microscope. Cells infected with the wild-type

strain should exhibit significant enlargement and a flattened morphology compared to cells

infected with the Δclb mutant or the pks- control.[18][19]

DNA Damage (γ-H2AX Staining): Fix the cells and perform immunofluorescence staining

for phosphorylated histone H2AX (γ-H2AX), an early marker of DNA double-strand breaks.

[17][19] A strong γ-H2AX signal should be present in the nuclei of cells infected with the

wild-type strain but should be absent or greatly reduced in cells infected with the Δclb

mutant.[17][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1669162/docs#application-note-protocol-generation-
of-colibactin-deficient-clb-e-coli-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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